molecular formula C16H15ClO4 B5084762 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B5084762
M. Wt: 306.74 g/mol
InChI Key: WFTJKMPALVJSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CM-16, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzaldehydes, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the development and progression of cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to work with in certain lab experiments. Additionally, more research is needed to fully understand its potential therapeutic applications and to optimize its efficacy and safety.

Future Directions

There are several potential future directions for research on 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use in combination with other anti-cancer compounds to enhance its efficacy. Additionally, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. While more research is needed to fully understand its potential applications and to optimize its efficacy and safety, it holds promise as a potential therapeutic agent for a range of diseases.

Synthesis Methods

The synthesis of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylene oxide to yield this compound.

Scientific Research Applications

4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of prostate cancer.

Properties

IUPAC Name

4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTJKMPALVJSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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